molecular formula C16H16O B8152502 1-(Benzyloxy)-3-methyl-5-vinylbenzene

1-(Benzyloxy)-3-methyl-5-vinylbenzene

Cat. No.: B8152502
M. Wt: 224.30 g/mol
InChI Key: ZIZNXAQLRZGVCX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-methyl-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-5-vinylbenzene typically involves the following steps:

    Benzyl Protection: The hydroxyl group of a precursor phenol is protected using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: The protected phenol is then methylated using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 1-(Benzyloxy)-3-methyl-5-ethylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-(Benzyloxy)-3-methyl-5-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-methyl-5-vinylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

    1-(Benzyloxy)-3-methylbenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.

    1-(Benzyloxy)-5-vinylbenzene: Lacks the methyl group, which can influence its reactivity and applications.

    3-Methyl-5-vinylbenzene: Lacks the benzyloxy group, affecting its solubility and reactivity.

Properties

IUPAC Name

1-ethenyl-3-methyl-5-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZNXAQLRZGVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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